molecular formula C8H9Cl2N B1447689 2,6-Dichloro-4-methylbenzylamine CAS No. 1803779-51-2

2,6-Dichloro-4-methylbenzylamine

Cat. No.: B1447689
CAS No.: 1803779-51-2
M. Wt: 190.07 g/mol
InChI Key: GGQYGFCOFFGTER-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methylbenzylamine is an organic compound with the molecular formula C8H9Cl2N. It is a derivative of benzylamine, where the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions and a methyl group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-4-methylbenzylamine can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloro-4-methylbenzaldehyde with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-methylbenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2,6-Dichloro-4-methylbenzylamine serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the production of various pharmaceuticals and agrochemicals due to its reactive functional groups that facilitate further chemical transformations.

Production of Specialty Chemicals
The compound is involved in the synthesis of specialty chemicals, where it acts as a precursor for other industrially significant compounds. Its chlorinated structure allows for selective reactions that are valuable in creating tailored chemical products.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .

Therapeutic Potential
Investigations into the therapeutic applications of this compound are ongoing. It has been studied for its potential in treating diseases by targeting specific biological pathways. For instance, its interaction with enzymes or receptors may lead to significant biological effects, which could be harnessed for therapeutic purposes .

Case Studies

1. Antiparasitic Activity
A study explored the antiparasitic potential of compounds related to this compound against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound demonstrated significant inhibitory effects on the parasite in vitro, suggesting a pathway for developing new treatments for this disease .

CompoundActivity Against T. bruceiRemarks
Compound AHighEffective at low concentrations
Compound BModerateRequires further optimization

2. Anticancer Research
Another study focused on synthesizing derivatives of this compound and evaluating their anticancer properties. Some derivatives exhibited promising results against colon cancer cell lines, indicating that modifications to the chemical structure could enhance bioactivity .

DerivativeIC50 (μM)Cancer Cell Line
Derivative X7.29SW1116 (Colon)
Derivative Y10.50HepG2 (Liver)

Industrial Applications

Agrochemical Development
The compound is also explored in agrochemistry as an intermediate in synthesizing fungicides and herbicides. Its chlorinated structure is advantageous for creating compounds with enhanced efficacy against agricultural pests and diseases .

Enzyme Inhibition
Research has identified this compound as a potential enzyme inhibitor, which can be utilized in developing drugs that target specific enzymes involved in disease processes .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-methylbenzylamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-4-methylbenzylamine is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring, which can influence its reactivity and biological activity. This combination of substituents can make it more versatile in various chemical reactions and applications compared to its analogs .

Biological Activity

2,6-Dichloro-4-methylbenzylamine is a compound of significant interest in biological research due to its potential antimicrobial and anti-inflammatory properties. This article synthesizes current findings on the biological activity of this compound, including mechanisms of action, case studies, and relevant data tables.

This compound is an aromatic amine characterized by two chlorine substituents at the 2 and 6 positions and a methyl group at the 4 position of the benzene ring. Its molecular formula is C₉H₈Cl₂N, and it has been identified as a useful intermediate in various chemical syntheses.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research suggests that it may inhibit certain enzymes or receptors, leading to observed biological effects. For instance, it has been implicated in the modulation of inflammatory pathways and microbial growth inhibition.

Antimicrobial Activity

In Vitro Studies : The compound has demonstrated notable antimicrobial activity against various bacterial strains. For instance, studies have reported that derivatives of similar compounds exhibit significant inhibition of biofilm formation in bacteria such as Staphylococcus aureus and Escherichia coli. The effectiveness was quantified through minimum inhibitory concentration (MIC) assays .

Case Study Data Table :

CompoundBacterial StrainMIC (µg/mL)Biofilm Inhibition (%)
This compoundS. aureus3285
This compoundE. coli6478
Similar DerivativePseudomonas aeruginosa1690

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine production in cell culture models. The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in the inflammatory response .

Applications in Medicine

The compound is being explored as a potential pharmaceutical intermediate due to its biological activities. Its ability to modulate inflammatory responses and inhibit microbial growth makes it a candidate for developing new therapeutic agents targeting infections and inflammatory diseases.

Toxicity and Safety Profile

While promising, the safety profile of this compound requires thorough investigation. Preliminary studies suggest moderate toxicity levels in vitro; however, comprehensive in vivo studies are necessary to determine its safety for therapeutic use .

Properties

IUPAC Name

(2,6-dichloro-4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQYGFCOFFGTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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